CID 156588677
Description
CID 156588677, identified as oscillatoxin E, is a marine-derived natural product belonging to the oscillatoxin family. These compounds are polyketide derivatives produced by cyanobacteria, notably Oscillatoria spp., and are associated with cytotoxic and neurotoxic activities . Structurally, oscillatoxin E features a macrocyclic lactone core with hydroxyl and methyl substituents, as inferred from its classification among oscillatoxin derivatives (Figure 1C in ).
Properties
Molecular Formula |
C48H52Cl2N10O2S2 |
|---|---|
Molecular Weight |
936.0 g/mol |
InChI |
InChI=1S/C48H52Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62) |
InChI Key |
WQXAFARJIZTCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=N[C](C3=NN=C(N23)C)CC(=O)NCCCCCCCCCCNC(=O)C[C]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 156588677 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate compound . This intermediate is then further processed using a one-pot method to achieve the final product . Industrial production methods for this compound may involve scaling up these laboratory procedures to accommodate larger quantities and ensure consistent quality.
Chemical Reactions Analysis
CID 156588677 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, such as temperature, pressure, and solvent choice. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
CID 156588677 has a wide range of scientific
Comparison with Similar Compounds
Structural and Molecular Comparisons
The most closely related compounds to oscillatoxin E are oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin F (CID 156582092) . Key differences include:
| Compound (CID) | Structural Variation | Molecular Formula* | Molecular Weight* |
|---|---|---|---|
| Oscillatoxin D (101283546) | Base macrocycle without methyl groups | C₃₀H₄₄O₈ | 556.67 g/mol |
| 30-Methyl-oscillatoxin D (185389) | Methyl group at C-30 position | C₃₁H₄₆O₈ | 570.69 g/mol |
| Oscillatoxin E (156588677) | Hydroxyl and methyl modifications | C₃₁H₄₆O₉ | 586.69 g/mol |
| Oscillatoxin F (156582092) | Additional hydroxyl group | C₃₀H₄₄O₉ | 572.67 g/mol |
*Molecular formulas and weights are inferred based on structural naming conventions and may require experimental validation.
Key Observations :
- The addition of a methyl group in 30-methyl-oscillatoxin D increases molecular weight by ~14 g/mol compared to oscillatoxin D.
- For instance, Log S (ESOL) values for similar compounds range from -2.47 to -1.98, suggesting moderate hydrophobicity .
Analytical and Spectroscopic Characterization
Analytical techniques such as LC-ESI-MS and source-induced collision-induced dissociation (CID) have been critical in differentiating oscillatoxin derivatives. For example:
- Mass Spectrometry: Oscillatoxin E likely exhibits unique fragmentation patterns under CID conditions, analogous to the differentiation of ginsenoside isomers via LC-ESI-MS .
- Chromatography : GC-MS retention times and vacuum distillation profiles (as shown in ) could resolve oscillatoxin E from its analogs, though specific retention data are unavailable.
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